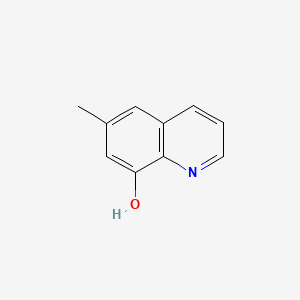

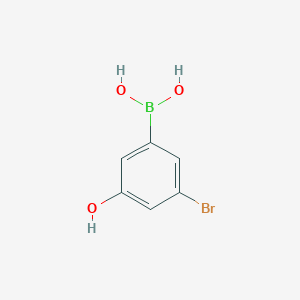

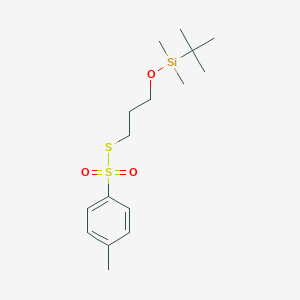

![molecular formula C9H18N2 B3115497 2-Azaspiro[4.5]decan-4-amine CAS No. 2098057-86-2](/img/structure/B3115497.png)

2-Azaspiro[4.5]decan-4-amine

Übersicht

Beschreibung

2-Azaspiro[4.5]decan-4-amine is a useful research compound. Its molecular formula is C9H18N2 and its molecular weight is 154.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

A study by Apaydın et al. (2019) explored the synthesis of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives, revealing their potential in inhibiting human coronavirus replication. The most effective compound demonstrated an EC50 value of 5.5 µM, indicating significant antiviral potential against human coronaviruses.

Anticancer Applications

In cancer research, Rice, Sheth, & Wheeler (1973) synthesized derivatives of 2-azaspiro[4.5]decane, which showed significant inhibition of cancer cell growth in human tissue cultures. This highlights its potential application in developing anticancer therapies.

Antimycobacterial Agents

Srivastava et al. (2005) in their study, discussed in Arkivoc, synthesized 1-thia-4-azaspiro[4.5]decan-3-one derivatives with potential as antimycobacterial agents. Ten compounds exhibited notable activity, indicating their relevance in treating mycobacterial infections.

Environmental Applications

The research by Akceylan, Bahadir, & Yılmaz (2009) demonstrated the use of 1,4-dioxa-8-azaspiro[4.5]decane in creating a polymer for effectively removing carcinogenic azo dyes from water, indicating its environmental application.

Anticonvulsant Properties

A study in the European journal of medicinal chemistry by Kamiński, Obniska, & Dybała (2008) explored the anticonvulsant properties of N-phenylamino derivatives of 2-azaspiro[4.5]decane. Their results indicated potential applications in developing treatments for seizure disorders.

Antimicrobial Agents

The synthesis and evaluation of Mannich bases from 2-arylidine-1-thia-4-azaspiro[4.5]decan-3-ones, as detailed by Hussein, Masaret, & Khairou (2015), demonstrate the potential of these compounds as effective antimicrobial agents.

Nematicidal Activity

Research by Srinivas, Nagaraj, & Reddy (2008) highlighted the nematicidal activity of certain 2-azaspiro[4.5]decan derivatives, suggesting their use in agricultural pest control.

Immunomodulatory Agents

A study by Badger et al. (1990) found that certain 2-azaspiro[4.5]decan derivatives have antiarthritic and immunosuppressive activities, indicating their potential as immunomodulatory agents.

Wirkmechanismus

Target of Action

The primary target of 2-Azaspiro[4.5]decan-4-amine is the SHP2 protein , a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene . SHP2 plays a crucial role in cell growth and differentiation via the MAPK signaling pathway . It also plays an important role in the programmed cell death pathway (PD-1/PD-L1) .

Mode of Action

This compound acts as an allosteric inhibitor of SHP2 . It inserts into the “blocking” loop located at the interdomain interface of N-SH2, C-SH2, and PTP domains, which stabilizes SHP2 in the inactive “closed” conformation .

Biochemical Pathways

The inhibition of SHP2 by this compound affects multiple oncogenic cell-signaling cascades such as RAS-ERK and JAK-STAT . These pathways are involved in cell proliferation, survival, and differentiation, and their dysregulation is often associated with various types of cancer .

Pharmacokinetics

The pharmacokinetics of 2-Azaspiro[4Similar compounds have been found to have moderate potency, selectivity, and oral bioavailability .

Result of Action

The inhibition of SHP2 by this compound can lead to the suppression of the aforementioned oncogenic signaling pathways . This can result in decreased cell proliferation and survival, potentially leading to the regression of tumors .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of formation of impurities in the compound depends on factors such as its polymorphic modification, temperature, moisture, shredding rate, and the presence of some excipients .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 2-Azaspiro[4.5]decan-4-amine are not fully understood yet. It has been identified as a key component in the synthesis of important biologically active compounds .

Cellular Effects

The specific cellular effects of this compound are currently unknown due to the limited available research. It is known that the compound is promising for the production of important biologically active compounds .

Molecular Mechanism

The molecular mechanism of this compound is not fully understood. It has been found to be involved in the synthesis of important biologically active compounds .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that the formation of a related compound, ImpA, from crystalline GP depends on its polymorphic modification, temperature, moisture, shredding rate, and presence of some excipients .

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented. It is known that the compound is promising for the production of important biologically active compounds .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. It is known that the compound is promising for the production of important biologically active compounds .

Subcellular Localization

The subcellular localization of this compound is not well-documented. It is known that the compound is promising for the production of important biologically active compounds .

Eigenschaften

IUPAC Name |

2-azaspiro[4.5]decan-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c10-8-6-11-7-9(8)4-2-1-3-5-9/h8,11H,1-7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYIZSBKOZYAQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CNCC2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

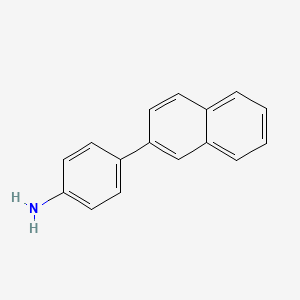

![Diphenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine](/img/structure/B3115420.png)

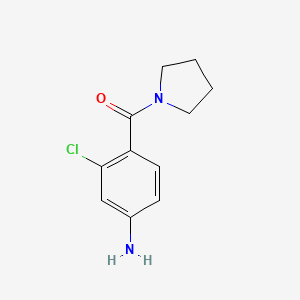

![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]heptan-1-one](/img/structure/B3115477.png)

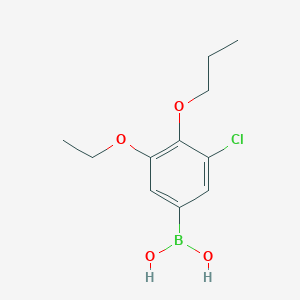

![1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B3115489.png)

![5,5'-Di(1H-1,2,4-triazol-1-yl)-[1,1'-biphenyl]-3,3'-dicarboxylic acid](/img/structure/B3115495.png)